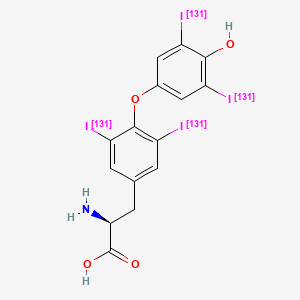

Thyroxine I 131

Description

Structure

3D Structure

Properties

CAS No. |

7019-69-4 |

|---|---|

Molecular Formula |

C15H11I4NO4 |

Molecular Weight |

792.88 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-[4-hydroxy-3,5-bis(131I)(iodanyl)phenoxy]-3,5-bis(131I)(iodanyl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i16+4,17+4,18+4,19+4 |

InChI Key |

XUIIKFGFIJCVMT-LRAKGTFSSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1[131I])OC2=CC(=C(C(=C2)[131I])O)[131I])[131I])C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |

Origin of Product |

United States |

Radiochemical Synthesis and Characterization of Radioiodinated Thyroxine

Production Methodologies for Iodine-131 for Research Applications

Iodine-131 (¹³¹I) is a widely utilized radioisotope, primarily produced through nuclear reactions. Its availability in sufficient quantities and purity is essential for radiopharmaceutical development.

The predominant method for producing ¹³¹I for research and medical applications involves neutron irradiation of tellurium targets within a nuclear reactor. Natural tellurium, which contains approximately 34% of the isotope Tellurium-130 (¹³⁰Te), is subjected to neutron bombardment. This process leads to the ¹³⁰Te(n,γ)¹³¹Te reaction, where ¹³⁰Te captures a neutron to form Tellurium-131 (¹³¹Te). ¹³¹Te is a short-lived precursor that rapidly undergoes beta decay (with a half-life of about 25 minutes) to yield ¹³¹I. wikipedia.orgworldresearchersassociations.comresearchgate.netiaea.orggoogle.com

Alternatively, ¹³¹I can be obtained as a fission product from the nuclear fission of Uranium-235 (²³⁵U). While this method yields ¹³¹I, it often requires more complex facilities for separation and purification compared to the tellurium activation route. wikipedia.orgradiacode.comnews-medical.netmdpi.com

Following irradiation, the ¹³¹I must be separated from the target material and other radionuclides. Several techniques are employed for this purpose:

Dry Distillation: This method exploits the higher vapor pressure of iodine compared to tellurium. The irradiated tellurium target is heated, causing the volatile ¹³¹I to distill off and be collected, often in an alkaline solution. wikipedia.orgiaea.orggoogle.comresearchgate.netresearchgate.net

Wet Distillation: This involves dissolving the irradiated target material in a solution and then distilling the iodine. google.comnews-medical.netmdpi.comresearchgate.netresearchgate.netiaea.org

Ion-Exchange Chromatography: Advanced methods utilize ion-exchange resins, such as Dowex 1x8, with specific eluents like tetrabutylammonium (B224687) bromide (TBAB) to achieve high purity separation of ¹³¹I from the target matrix. This technique has demonstrated high radionuclide purity (e.g., 99.18%) and radiochemical purity (e.g., 99.05%). worldresearchersassociations.com

Adsorption on Silver-Coated Alumina: This method is particularly useful for separating ¹³¹I from waste streams generated during the production of Molybdenum-99 (⁹⁹Mo). researchgate.netresearchgate.net

The choice of separation technique depends on the desired purity, yield, and the specific production facility's capabilities.

While nuclear reactors are the primary source for ¹³¹I production, charged-particle accelerators, such as cyclotrons, can also be used. Early production of ¹³¹I utilized reactions like ¹³⁰Te(d,p)¹³¹Te and ¹³⁰Te(d,n)¹³¹I. scienceandglobalsecurity.org However, for ¹³¹I specifically, reactor-based production via neutron activation of tellurium is generally more cost-effective and scalable than cyclotron-based methods, which are more commonly employed for other iodine isotopes like Iodine-123 (¹²³I). wikipedia.orgscienceandglobalsecurity.org Therefore, non-fission-based synthesis routes for ¹³¹I are less prevalent in current large-scale production.

Radiosynthesis Pathways of Thyroxine with Iodine-131 Labeling

The incorporation of ¹³¹I into thyroxine is a crucial step for creating radiolabeled thyroxine used in research.

Direct synthesis of ¹³¹I-labeled thyroxine using biomimetic or enzymatic pathways is not extensively detailed in the provided search results. The natural synthesis of thyroid hormones involves the enzyme thyroid peroxidase (TPO), which catalyzes the iodination of tyrosine residues within thyroglobulin (Tg) to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), followed by the coupling of DIT molecules to produce thyroxine (T4). nih.govmdpi.com However, these are in vivo or in vitro processes for hormone synthesis, not typically direct methods for labeling pre-formed thyroxine with a radioisotope.

General radioiodination techniques applicable to organic molecules include:

Electrophilic Aromatic Substitution: This method involves using oxidizing agents (e.g., Chloramine-T, Iodine monochloride) to introduce the radioiodine into an aromatic ring. researchgate.netacs.org

Halogen Exchange Reactions: This involves replacing a stable halogen atom with a radioiodine isotope. acs.orgnih.gov

Nucleophilic Substitution: Techniques like destannylation are used for labeling, for example, ¹³¹I-metaiodobenzylguanidine (¹³¹I-MIBG). researchgate.net

These methods are employed to attach ¹³¹I to various organic precursors, which could then be used to synthesize or label thyroxine, though specific protocols for direct enzymatic labeling of thyroxine with ¹³¹I are not a primary focus in the retrieved literature.

Research using ¹³¹I-labeled thyroxine primarily focuses on studying its metabolic fate, distribution, and degradation rather than observing the "production" of radioactive thyroxine post-therapy. Studies have investigated the metabolism of ¹³¹I-labeled L-thyroxine in various physiological states and models. nih.govoup.comphysiology.orgjci.orgcapes.gov.brnih.gov

Key observations from these studies include:

Metabolic Pathways: ¹³¹I-labeled thyroxine undergoes deiodination, with the released ¹³¹I appearing as inorganic iodide in urine. nih.gov

Extrathyroidal Metabolism: Studies suggest the presence of alternative iodine metabolism pathways beyond the thyroid gland. For instance, research has indicated the formation of exhaled organic iodine species, such as methyl iodide (CH₃I), potentially via enzymatic methylation pathways involving S-adenosylmethionine (SAM) or gut microbiota. mdpi.com

Degradation Rates: The degradation rate of thyroxine (TDR) has been studied using ¹³¹I-labeled thyroxine, allowing differentiation between euthyroid, hyperthyroid, and hypothyroid states. nih.govoup.com

Influence of Thyroid Blockade: Pharmacological blockade of the thyroid gland with agents like potassium iodide (KI) or perchlorate (B79767) (KClO₄) has been observed to alter radioiodine exhalation profiles, increasing the proportion of exhaled elemental iodine (I₂) and organic iodine species, suggesting alternative metabolic routes when thyroidal uptake is inhibited. mdpi.com

These research contexts highlight the use of ¹³¹I-labeled thyroxine as a tracer to understand complex physiological processes, rather than observing a de novo production of radioactive thyroxine after its administration.

Analytical Validation and Purity Assessment of Radioiodinated Thyroxine Compounds

Ensuring the quality, purity, and identity of radioiodinated thyroxine is paramount for reliable research outcomes. Analytical validation employs various chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of radiolabeled compounds. It allows for the separation of the ¹³¹I-labeled thyroxine from unreacted precursors, free radioiodide, and any radiolytic or chemical degradation products. HPLC methods provide quantitative data on radiochemical purity (RCP) and radiochemical yield (RCY). acs.orgnih.govturkupetcentre.netresearchgate.netviamedica.pliaea.org For example, HPLC is considered the most common method for estimating thyroxine and its derivatives due to its optimal separation capabilities. researchgate.net

Thin-Layer Chromatography (TLC): TLC serves as another valuable tool for qualitative and semi-quantitative assessment of purity. It provides a rapid method for identifying the presence of the labeled compound and potential impurities by comparing their retention factors (R<0xE1><0xB5><0xA3>) to standards. turkupetcentre.netresearchgate.netviamedica.pliaea.org

Gamma Spectroscopy: While not a separation technique, gamma spectroscopy is essential for quantifying the radioactivity of the sample and confirming the presence of the characteristic gamma emissions of ¹³¹I. It is used in conjunction with chromatographic methods to determine the radioactive distribution of separated fractions.

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry can be used to confirm the molecular weight and identity of the ¹³¹I-labeled thyroxine and any identified impurities, providing definitive structural information. iaea.org

The validation process typically involves establishing parameters such as radiochemical purity, specific activity, and stability over time. For instance, a well-developed ion-exchange chromatography method for ¹³¹I separation reported a radionuclide purity of 99.18% and a radiochemical purity of 99.05% ± 0.13%. worldresearchersassociations.com

Compound List

Chromatographic and Spectrometric Techniques for Radiochemical Purity Determination

Ensuring the radiochemical purity of Thyroxine I-131 is paramount to guarantee that the administered radioactivity is indeed associated with the target molecule and not with radioactive impurities. Several chromatographic and spectrometric techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely utilized method for assessing the radiochemical purity of radioiodinated compounds, including thyroxine. HPLC systems, often equipped with both UV and radioactive detectors, can effectively separate the labeled thyroxine from unreacted radioiodide and other potential radiolabeled impurities. Studies on related radioiodinated compounds, such as [¹²⁵I]-Thyroxine, report initial radiochemical purities greater than 95% as determined by HPLC revvity.com. Typical HPLC methods for analyzing thyroid hormones and their related compounds involve reversed-phase columns (e.g., C18) with mobile phases consisting of buffered aqueous solutions and organic modifiers like acetonitrile (B52724) or methanol (B129727) researchgate.netnih.govresearchgate.net.

Thin-Layer Chromatography (TLC) serves as another valuable technique for radiochemical purity determination due to its speed and relative simplicity researchgate.netmdpi.com. TLC can separate radiolabeled compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. For radioiodinated compounds, TLC can provide rapid assessment of the percentage of radioactivity associated with the intact molecule versus free iodide or other impurities iaea.orgescholarship.orgnih.gov.

Table 1: Chromatographic Techniques for Radiochemical Purity Determination

| Technique | Principle | Typical Application in Radioiodinated Thyroxine Analysis | Reported Purity Levels (Examples) |

| HPLC | Separation based on differential partitioning between a stationary and mobile phase under high pressure | Separation of labeled thyroxine from free iodide and other radiochemical impurities | >95% revvity.com |

| TLC | Separation based on differential partitioning on a thin layer of adsorbent material | Rapid assessment of radiochemical purity, identification of free iodide | Varies; used for qualitative and quantitative assessment |

Table 2: Key Gamma Emission Energy of Iodine-131

| Radionuclide | Primary Gamma Energy (keV) | Half-life |

| Iodine-131 | 364.5 | ~8.02 days |

Stability Profiles of Iodine-131 Labeled Thyroxine Formulations in Research Contexts

The inherent chemical stability of the thyroxine molecule and the radioactive nature of Iodine-131 present considerations for the stability of Thyroxine I-131 formulations. While specific research findings detailing the stability profiles of I-131 labeled thyroxine in various research contexts are not extensively detailed in the provided search results, general principles of thyroxine stability and radiopharmaceutical quality control offer insight.

The parent molecule, levothyroxine (LT4), is known to be chemically unstable and susceptible to degradation. Factors such as humidity, light, temperature, and the presence of certain excipients can significantly impact its stability google.commdpi.comresearchgate.net. Degradation can lead to the formation of various related compounds and metabolites, including triiodothyronine (T3), reverse T3 (rT3), diiodotyrosine (DIT), monoiodotyrosine (MIT), thyronine (T0), diiodothyronine (T2), and various iodoacetic acid derivatives such as tetraiodothyroacetic acid (T4AA) and triiodothyroacetic acid (T3AA) researchgate.netnih.govnih.gov.

The radioiodine label (I-131) itself introduces additional considerations. Radioactive decay, while essential for its use, can potentially lead to radiolysis, a process where emitted radiation can break chemical bonds within the molecule, leading to the formation of degradation products. Therefore, research formulations are typically stored under controlled conditions, such as refrigeration (4°C or lower) and protection from light, to mitigate degradation revvity.com. The shelf-life and stability of radiolabeled compounds are often assessed using chromatographic methods (HPLC, TLC) to monitor the percentage of intact radiolabeled compound over time.

Table 3: Known Degradation Products and Metabolites of Thyroxine

| Category | Compound Name | Abbreviation |

| Degradation | 3,3',5,5'-tetraiodothyroacetic acid | T4AA |

| Degradation | 3,3',5-triiodothyroacetic acid | T3AA |

| Degradation | 3,5-diiodothyroacetic acid | TTAA2 |

| Degradation | 3,3',5,5'-tetraiodothyronine | T2 |

| Metabolite | Triiodothyronine | T3 |

| Metabolite | Reverse Triiodothyronine | rT3 |

| Metabolite | Diiodotyrosine | DIT |

| Metabolite | Monoiodotyrosine | MIT |

| Metabolite | Thyronine | T0 |

Investigative Studies on Thyroxine I 131 Metabolism and Degradation

In Vitro Metabolic Pathways of Radioiodinated Thyroxine Analogs

The transformation of thyroxine, radiolabeled with Iodine-131 (I-131), is a complex process governed by specific enzymatic pathways. In vitro studies, utilizing isolated organ systems and cellular models, have been instrumental in elucidating the mechanisms of its breakdown and the formation of various metabolites.

The liver is a primary site for thyroxine metabolism. Isolated, perfused rat liver systems have provided a controlled environment to study the hepatic handling of I-131 labeled thyroxine without the influence of other systemic factors. Early studies using this model demonstrated that the liver actively metabolizes I-131 labeled thyroxine. nih.gov In these systems, the perfusing medium, when analyzed, reveals the presence of metabolic byproducts, indicating hepatic uptake and degradation of the parent compound. cohlife.org

Key metabolic processes identified in liver perfusion studies include deiodination, glucuronidation, and sulfation. nih.gov Fasting has been shown to inhibit the uptake and subsequent metabolism of thyroxine in perfused rat livers, likely due to the depletion of ATP, which affects hormone transport into hepatocytes. nih.gov The clearance of thyroid hormones involves three main pathways within the liver: deiodination, sulfation, and glucuronidation. nih.gov The presence of binding proteins in the perfusing medium significantly affects the rate of uptake; in their absence, thyroxine is rapidly taken up by the first cells it encounters. cohlife.org These studies confirm the liver's central role in initiating the breakdown of circulating thyroxine.

Cellular models have been crucial for dissecting the specific enzymatic pathways of thyroxine metabolism, namely deiodination and conjugation. The deiodinases, a family of selenoenzymes, are central to this process. researchgate.netnih.gov There are three main types: Type 1 (D1), Type 2 (D2), and Type 3 (D3) deiodinases. nih.gov

Deiodination: D1 and D2 enzymes catalyze outer ring deiodination (ORD), which converts thyroxine (T4) into the more biologically active triiodothyronine (T3). nih.govoncohemakey.com Conversely, D3, along with D1, catalyzes inner ring deiodination (IRD), which inactivates T4 and T3 by converting them to reverse triiodothyronine (rT3) and 3,3'-diiodothyronine (B1196669) (T2), respectively. nih.govoncohemakey.com Studies using cells engineered to express these enzymes reveal their distinct subcellular locations: D1 and D3 are found in the plasma membrane, while D2 is located in the endoplasmic reticulum. oup.com This localization influences whether the T3 produced acts locally within the cell or is released into circulation. oup.com

Conjugation: Beyond deiodination, thyroxine undergoes conjugation with glucuronic acid or sulfate (B86663). nih.govresearchgate.net These phase II reactions increase the water solubility of iodothyronines, facilitating their elimination through bile and urine. nih.govresearchgate.net Sulfation, in particular, significantly alters the substrate's affinity for deiodinases. Sulfated thyroxine (T4S) is a poor substrate for activating 5'-deiodination by D1 but is rapidly deiodinated by the same enzyme to the inactive metabolite reverse T3 sulfate (rT3S). researchgate.net Glucuronidated iodothyronines are primarily excreted in the bile and can be eliminated via feces or reabsorbed through enterohepatic circulation. oup.comresearchgate.net

| Enzyme | Primary Function | Subcellular Location | Effect on Thyroxine (T4) | Key Tissues |

|---|---|---|---|---|

| Type 1 Deiodinase (D1) | Activation (ORD) & Inactivation (IRD) | Plasma Membrane | Converts T4 to T3 and rT3 | Liver, Kidney nih.govoncohemakey.com |

| Type 2 Deiodinase (D2) | Activation (ORD) | Endoplasmic Reticulum | Converts T4 to T3 for local use | CNS, Pituitary, Muscle nih.gov |

| Type 3 Deiodinase (D3) | Inactivation (IRD) | Plasma Membrane | Converts T4 to rT3 | Fetal tissues, Brain nih.gov |

While deiodinases are the primary enzymes for thyroxine metabolism, other peroxidase enzymes can also contribute to its breakdown. Myeloperoxidase (MPO), an enzyme found in neutrophils, shows significant structural homology with thyroid peroxidase (TPO), the key enzyme for thyroid hormone synthesis. nih.gov

Studies have demonstrated that MPO can catalyze both the iodination of tyrosyl residues and the de-iodination of iodothyronines, including thyroxine. nih.govnih.gov The catalytic activity of MPO is highly dependent on the ratio of hydrogen peroxide (H2O2) to iodide (I-). nih.gov MPO-catalyzed de-iodination of thyroxine can be regulated by this ratio. nih.gov Unlike its role in iodination, MPO's action on thyroxine and triiodothyronine substrates is limited to de-iodination, breaking them down into less iodinated forms. nih.gov This suggests a potential role for MPO in the peripheral degradation of thyroid hormones, particularly in inflammatory states where the enzyme is released by neutrophils.

In Vivo Metabolic Fate of Thyroxine I 131 in Experimental Organisms (Non-Clinical Focus)

Animal models provide a dynamic system to understand the distribution, metabolism, and elimination of Thyroxine I-131 throughout the body.

Following administration in animal models, I-131 labeled thyroxine is absorbed and distributed throughout the body's extracellular fluid. drugbank.com Its ultimate fate is concentration in tissues with active iodine uptake mechanisms, primarily the thyroid gland, followed by metabolic processing and elimination. luc.edu Kinetic models have been developed to simulate the movement and transformation of I-131 between different body compartments.

Multi-compartmental biokinetic models, such as five- or nine-compartment models developed from studies in rats and applied to human data, describe the flow of I-131 from the stomach to body fluids, thyroid, and the whole body, culminating in excretion. plos.orgresearchgate.net These models reveal that different compartments have unique time-dependent concentration curves. For instance, in one study, the average biological half-life of I-131 in the combined body fluid and whole-body compartment was found to be approximately 12.6 hours. plos.org A more complex nine-compartment model calculated the biological half-life for the thyroid and the combined body fluid/whole body compartments to be around 36 hours and 15 hours, respectively. researchgate.net These kinetic studies are essential for understanding the residence time and turnover rate of the radioisotope in various organs.

| Model | Compartment | Biological Half-Life (Mean ± SD) | Reference |

|---|---|---|---|

| 5-Compartment Model | Body Fluid (BF) | 12.6 ± 1.8 hours (combined) | plos.org |

| Whole Body (WB) | |||

| 9-Compartment Model (Standard) | Thyroid | 36.00 ± 15.01 hours | researchgate.net |

| Body Fluid + Whole Body | 15.04 ± 5.63 hours |

The primary route of elimination for radioiodine metabolites from Thyroxine I-131 is through renal excretion. drugbank.com However, a small but measurable fraction is eliminated via exhalation. mdpi.comnih.gov Studies in mouse models have investigated the chemical forms and quantities of exhaled radioiodine. mdpi.com

In these studies, after oral administration of I-131, the exhaled activity was found to be proportional to the administered amount, typically representing 0.2-0.3% of the total dose. mdpi.com The exhaled radioiodine exists in several chemical forms: aerosolized, elemental, and organically bound iodine. mdpi.com Critically, organically bound iodine, likely methyl iodide (CH3I), was the predominant species exhaled in all experimental groups. mdpi.com This suggests that even after being incorporated into thyroxine and subsequently metabolized, the released radioiodide can be converted into volatile organic forms. The formation of these volatile species is thought to be driven by extrathyroidal pathways, potentially involving enzymatic, microbial, and radiolytic processes. mdpi.com

| Chemical Form of Exhaled I-131 | Predominance in Animal Models | Potential Formation Mechanism |

|---|---|---|

| Organically Bound Iodine (e.g., CH3I) | Predominant species mdpi.com | Enzymatic, microbial, and radiolytic pathways mdpi.com |

| Elemental Iodine (I2) | Minor species, increases with thyroid blockade mdpi.com | Oxidation of iodide mdpi.com |

| Aerosolized Iodine | Minor species mdpi.com | Physical processes |

Modeling Thyroid Hormone Homeostasis Perturbations using Radioiodine in Experimental Systems

The use of radioiodine, particularly Iodine-131 (¹³¹I), is fundamental in creating and studying disturbances in thyroid hormone balance within experimental settings. These models are crucial for understanding the intricate feedback mechanisms of the hypothalamus-pituitary-thyroid (HPT) axis and the peripheral metabolism of thyroid hormones. tuwien.atmdpi.com Both mathematical and biological systems are employed to investigate these perturbations.

Mathematical and Biokinetic Models: Mathematical modeling provides a theoretical framework to simulate thyroid hormone dynamics and predict the effects of perturbations. tuwien.at Biokinetic models, often structured as compartmental systems, trace the path of ¹³¹I through the body, offering insights into its uptake, distribution, and elimination. mdpi.comnih.gov For instance, a refined nine-compartmental model has been used to describe the metabolic mechanism of ¹³¹I in patients, tracking its concentration in the stomach, body fluid, thyroid, whole body, liver, kidneys, and bladder over time. mdpi.com Such models can be individualized by adjusting parameters to match experimental measurements from patients, allowing for a more realistic simulation of radioiodine distribution. nih.gov These simulations are critical for understanding how conditions that alter hormone transport or metabolism can lead to the unusual hormone concentrations seen in certain diseases. nih.gov Studies have shown that in patients undergoing thyroid hormone withdrawal, the effective half-life of ¹³¹I is significantly longer, primarily due to delayed renal excretion, which these models can help quantify. snmjournals.org

Experimental and Preclinical Models: In vivo and in vitro experimental models are used to observe the physiological responses to radioiodine-induced perturbations. Preclinical studies in animal models, for example, investigate how dietary iodine levels (both deficient and excessive) alter the uptake and metabolism of radioiodine in various organs like the thyroid and salivary glands. biorxiv.org These models have demonstrated that the body adapts to changes in iodine intake, which impacts the efficacy of radioiodine. biorxiv.org

A more recent advancement is the use of patient-derived organoids from differentiated thyroid cancer (DTC). nih.gov These three-dimensional cell cultures can replicate the main features of the original tumor tissue, including its ability to take up radioiodine. nih.gov By using these organoids, researchers can model radioiodine uptake in vitro and test the effects of various compounds on sensitizing cells to iodine, providing a powerful tool for predicting treatment response and developing new therapeutic strategies. nih.gov

Chemical Degradation Mechanisms of Thyroxine (Relevance to Labeled Forms)

The chemical stability of thyroxine is a critical factor, as its degradation can lead to loss of potency and the formation of various byproducts. The degradation pathways are relevant to both unlabeled thyroxine and its radiolabeled forms, such as this compound, as they follow the same chemical principles. Thyroxine is known to be sensitive to light, temperature, pH, moisture, and oxidation. psu.eduresearchgate.net

Oxidative and Deiodination Pathways in Thyroxine Degradation

The primary pathways for thyroxine metabolism and degradation are deiodination and modifications to its alanine (B10760859) side chain, including oxidative deamination. nih.goveur.nl

Deiodination: Deiodination is the enzymatic removal of iodine atoms and is the main pathway for regulating the biological activity of thyroid hormones. nih.govdrugbank.com This process is catalyzed by a family of enzymes called deiodinases (DIOs). nih.gov

Activation: Outer ring deiodination (ORD) of thyroxine (T4) by DIO1 and DIO2 enzymes converts it into the more biologically active 3,3',5-triiodothyronine (T3). drugbank.comnih.gov The majority of circulating T3 is produced through this peripheral conversion of T4 in tissues like the liver and kidneys. drugbank.comnih.gov

Inactivation: Inner ring deiodination (IRD) converts T4 to the inactive reverse T3 (rT3). Further deiodination of T3 and rT3 produces various forms of diiodothyronine (T2), monoiodothyronine (T1), and ultimately the thyronine (T0) molecule, which lacks iodine. nih.govcolab.ws

This enzymatic process is crucial for homeostasis, but similar deiodination can occur non-enzymatically as a degradation process, especially in solution, where it is dependent on pH. psu.edunih.gov Oxidative stress can also influence deiodinase activity, potentially inhibiting the conversion of T4 to T3 and contributing to thyroidal derangement. researchgate.net

Oxidative and Other Pathways: Besides deiodination, thyroxine can degrade through other chemical modifications.

Side-Chain Oxidation: The alanine side chain of thyroxine can undergo oxidative deamination and decarboxylation. nih.goveur.nl This process transforms thyroxine into its corresponding acetic acid analogue, 3,3',5,5'-tetraiodothyroacetic acid (Tetrac or T4AA). psu.edunih.govresearchgate.net This is considered a minor but distinct pathway in normal metabolism but can be a significant degradation route under certain conditions. eur.nl

Deamination: In the solid state, levothyroxine has been found to degrade predominantly through deamination. psu.edunih.gov

Ether Link Cleavage: While a minor pathway in normal physiology, the cleavage of the ether bond linking the two phenyl rings can occur, breaking down the fundamental structure of the thyronine molecule. nih.govresearchgate.net

Identification and Characterization of Degradation Products of Labeled Thyroxine using Analytical Methods

The analysis of thyroxine degradation is essential for ensuring the quality and stability of pharmaceutical products. Various analytical techniques are used to separate, identify, and quantify thyroxine and the array of byproducts that form during its degradation.

Degradation Products: Forced degradation studies and analysis of aged samples have identified numerous degradation products. The primary products result from sequential deiodination and side-chain modification. psu.edunih.govcolab.ws

Interactive Table: Common Degradation Products of Thyroxine Click on a compound name to see more details.

| Compound Name | Abbreviation | Degradation Pathway |

| Liothyronine (Triiodothyronine) | T3 | Deiodination |

| Diiodothyronine | T2 | Deiodination |

| Diiodotyrosine | DIT | Deiodination & Ether Link Cleavage |

| Monoiodotyrosine | MIT | Deiodination & Ether Link Cleavage |

| Thyronine | T0 | Deiodination |

| 3,3',5,5'-Tetraiodothyroacetic Acid | T4AA / Tetrac | Side-Chain Oxidation/Deamination |

| 3,3',5-Triiodothyroacetic Acid | T3AA | Side-Chain Oxidation/Deamination |

| Tyrosine | Tyr | Deiodination & Ether Link Cleavage |

Analytical Methods for Identification and Characterization: A suite of powerful analytical methods is required to handle the complexity of these degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase setup (RP-HPLC), is a cornerstone for separating thyroxine from its degradation products. researchgate.net Methods have been developed that can separate T4, T3, T2, T0, DIT, MIT, T4AA, T3AA, and other related substances in a single chromatographic run. nih.govcolab.ws Detection is often performed using a UV spectrophotometer. nih.govrsc.org

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides definitive identification of the separated compounds by determining their mass-to-charge ratio. nih.govresearchgate.net This technique was used to identify seven different decomposition compounds in a photo-degraded thyroxine solution. researchgate.netnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For specific and highly sensitive detection of iodine-containing compounds, HPLC can be coupled to an ICP-MS detector. psu.edu This method offers significantly lower detection limits for iodinated degradation products compared to standard UV detection, making it a powerful tool for speciation analysis. psu.edursc.orgresearchgate.net

Other Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy have also been used to characterize the structure of thyroxine and its impurities. nih.gov

Interactive Table: Analytical Methods for Thyroxine Degradation Studies

| Analytical Method | Abbreviation | Application | Key Findings/Advantages |

| High-Performance Liquid Chromatography | HPLC | Separation of T4 and its degradation products. nih.govresearchgate.net | Can resolve up to eight degradation products in a single run. nih.govcolab.ws |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification and quantitation of degradation products. nih.govresearchgate.net | Confirmed the identity of T3, T2, DIT, and others in degraded samples. nih.govresearchgate.net |

| HPLC-Inductively Coupled Plasma Mass Spectrometry | HPLC-ICP-MS | Highly sensitive speciation and determination of iodine-containing compounds. psu.edu | Detection limits are 175–375 times better than UV detection for iodinated species. rsc.orgresearchgate.net |

| Nuclear Magnetic Resonance | NMR | Structural characterization of T4 and impurities. nih.gov | Provides detailed structural information for purity assessment. nih.gov |

Cellular and Molecular Mechanisms of Radioiodine and Thyroxine I 131 Interaction

Regulation of Cellular Radioiodide Uptake in Thyroidal and Extrathyroidal Tissues

The selective accumulation of iodide in thyroid cells is the cornerstone of radioiodine therapy. This process is meticulously regulated by specific proteins and signaling cascades, which are also present to a lesser extent in certain non-thyroidal tissues.

The active transport of iodide from the bloodstream into the thyroid follicular cell is mediated by the Sodium Iodide Symporter (NIS), an integral plasma membrane glycoprotein. nih.gov The molecular characterization of NIS has been a significant breakthrough, providing the basis for understanding and improving radioiodine therapy for conditions like thyroid cancer. cancer.govphysiology.org

NIS functions by coupling the inward transport of one iodide ion (I⁻) against its electrochemical gradient to the inward transport of two sodium ions (Na⁺) down their electrochemical gradient. nih.gov This 2 Na⁺:1 I⁻ stoichiometry makes the process electrogenic. nih.gov The functional expression of NIS on the basolateral membrane of thyrocytes is the rate-limiting step for thyroid hormone biosynthesis and is the primary reason thyroid cells can concentrate radioiodine. cancer.govphysiology.org

Beyond the thyroid, NIS is also expressed in several extrathyroidal tissues, including the salivary glands, gastric mucosa, and lactating mammary glands, which explains the physiological uptake of radioiodine in these areas. nih.govphysiology.org Notably, functional NIS expression has also been identified in a significant proportion of breast cancers, presenting a potential avenue for radioiodine as a targeted therapeutic agent for these malignancies. nih.gov

Table 1: Properties of the Sodium Iodide Symporter (NIS)

| Feature | Description |

|---|---|

| Protein Type | Integral membrane glycoprotein |

| Primary Function | Active transport of iodide (I⁻) into cells |

| Location in Thyrocyte | Basolateral membrane |

| Transport Stoichiometry | 2 Na⁺ : 1 I⁻ |

| Thyroidal Role | Rate-limiting step for thyroid hormone synthesis; enables radioiodine therapy |

| Extrathyroidal Expression | Salivary glands, gastric mucosa, lactating mammary gland, thymus, others. nih.govphysiology.org |

The expression and function of the Sodium Iodide Symporter (NIS) are tightly regulated by a network of intracellular signaling pathways, primarily orchestrated by the Thyroid Stimulating Hormone (TSH). TSH, binding to its receptor on the thyroid cell surface, is the principal physiological stimulator of iodide uptake. nih.gov

The classical and most critical pathway involves TSH activating adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.govfrontiersin.org Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn promotes the transcription of the NIS gene, leading to increased synthesis of NIS protein and consequently, enhanced iodide influx. nih.govfrontiersin.org

However, the regulation of NIS is more complex, involving multiple signaling inputs:

PKA-Independent Pathways: Evidence suggests that cAMP can also stimulate NIS transcription through PKA-independent mechanisms, such as the MEK-ERK pathway. nih.gov

PI3-Kinase Pathway: The Phosphatidylinositol 3-kinase (PI3K) pathway generally exerts an inhibitory effect on NIS expression. Growth factors like Insulin-like growth factor-1 (IGF-1) can suppress TSH-induced NIS expression via this pathway. nih.govfrontiersin.org

MAPK Pathways: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway can have a pro-stimulatory effect on NIS gene expression, independent of PKA activation. nih.govresearchgate.net Conversely, Protein Kinase C (PKC) signaling acts as a negative regulator of NIS function. snmjournals.org

This intricate web of signaling pathways allows for fine-tuned control of iodide uptake based on the physiological needs of the organism.

| PKC | Protein Kinase C | Inhibitory snmjournals.org |

While the thyroid gland exhibits the highest capacity for iodide accumulation, several extrathyroidal tissues also express the Sodium Iodide Symporter (NIS) and can therefore concentrate radioiodine. physiology.orgscielo.br A notable example of this is thymic uptake.

Radioiodine accumulation in the thymus is an uncommon but well-documented phenomenon, particularly in younger individuals, and can be a potential source of false-positive results on whole-body scintigraphy scans. scielo.brnih.govradiopaedia.org The precise mechanism is not fully elucidated, but it is understood to be mediated by the expression of NIS within thymic tissue. scielo.brnih.gov Some researchers have hypothesized that radioiodine may accumulate specifically within the Hassall's bodies of the thymus, as these structures bear some resemblance to thyroid follicular cells. scielo.brnih.govradiopaedia.org However, the capacity of the thymus to transport and concentrate iodine is significantly lower than that of the thyroid gland. scielo.br

Cellular and Subcellular Responses to Radioiodine Exposure

The interaction of radioiodine with thyroid cells elicits a range of biological responses, from subtle changes in cell physiology at low exposure levels to more pronounced effects like "thyroid stunning" at higher diagnostic doses.

Exposure to ionizing radiation, even at low doses, can induce molecular changes in thyroid cell physiology. A primary effect is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and impact cellular proliferation and survival. sckcen.beresearchgate.net

Research has indicated that the cellular response can differ significantly between low and high doses of radiation. researchgate.net In experimental models of BRAF-mutated thyroid cancer, which often exhibit reduced NIS expression and are refractory to radioiodine therapy, low-dose radiation has been observed to enhance the expression of both NIS and the critical thyroid transcription factor PAX8. nih.gov This suggests a potential for low-dose radiation to re-differentiate certain thyroid cancers and improve their avidity for therapeutic radioiodine. Furthermore, long-term studies in animal models exposed to low-to-intermediate doses of I-131 have revealed lasting changes in the thyroid proteome, with differential expression of proteins related to thyroid function and cancer. mdpi.com

"Thyroid stunning" refers to a temporary reduction in the uptake of a therapeutic dose of I-131 observed after the administration of a preceding diagnostic dose. snmjournals.orgresearchgate.net This phenomenon has been a subject of debate, with several proposed cellular mechanisms. snmjournals.orgnih.gov

Two primary hypotheses have been advanced to explain stunning:

Sublethal Damage Hypothesis: This explanation suggests that stunning results from radiation-induced, sublethal damage to the iodide transport mechanism in viable cells. snmjournals.orgsnmjournals.org Experimental in vitro models have provided direct evidence for this mechanism, demonstrating that irradiation with I-131 can lead to a dose-dependent downregulation of NIS mRNA expression and a corresponding decrease in iodide transport capacity in surviving thyroid cells. snmjournals.org

These mechanisms are not mutually exclusive, and it is likely that thyroid stunning results from a combination of both lethal and sublethal radiation effects on the thyroid follicular cell population. snmjournals.org

Table 3: List of Compounds

| Compound Name |

|---|

| Thyroxine I 131 |

| Sodium |

| Iodide |

| cAMP (cyclic adenosine monophosphate) |

Molecular Interaction of Thyroid Hormones and Receptors (Relevance to Labeled Thyroxine)

The biological effects of thyroid hormones are initiated by their interaction with specific cellular receptors. Thyroxine (T4), the precursor to the more biologically active triiodothyronine (T3), binds to these receptors, albeit with lower affinity. mdpi.comnih.gov The incorporation of a radioactive isotope, such as Iodine-131, to create this compound, provides a powerful tool for studying these interactions without altering the fundamental binding dynamics.

Ligand Binding Dynamics to Nuclear Thyroid Hormone Receptors and Membrane Receptors

The primary mediators of thyroid hormone action are nuclear thyroid hormone receptors (TRs), which belong to a large family of nuclear receptors that function as hormone-activated transcription factors. colostate.edunih.gov These receptors modulate gene expression by binding to specific DNA sequences known as thyroid or T3 response elements (TREs). colostate.edu In the absence of a hormone, TRs are typically bound to DNA and repress transcription. colostate.edu The binding of a ligand like thyroxine induces a conformational change in the receptor, transforming it into a transcriptional activator. colostate.edu

Studies have shown that T3 binds to nuclear receptors with approximately 10-fold higher affinity than T4. nih.gov The dissociation constants for liver nuclear receptors in vitro are approximately 2 x 10⁻⁹ M for T4 and 2 x 10⁻¹⁰ M for T3. nih.gov Despite its lower affinity, T4 can still activate nuclear TRs at appropriate concentrations. nih.gov The binding of T4 to the TR ligand-binding domain (LBD) causes subtle structural changes, particularly in the loop connecting helices 11 and 12, which allows the receptor to accommodate the bulkier 5'-iodine group of T4. nih.govunb.br

The kinetics of ligand binding are influenced by the oligomeric state of the TR. T3 associates with TRs in a biphasic manner in solution, suggesting the presence of both monomers and dimers with different binding kinetics. bioscientifica.com TR homodimers tend to slow the rate of T3 entry into the binding pocket. bioscientifica.com

In addition to nuclear receptors, evidence suggests the existence of membrane-bound receptors for thyroid hormones. frontiersin.org Studies using membrane protein extracts from sea urchin gastrulae have demonstrated specific binding of T4 with high affinity. frontiersin.org Competitive binding assays revealed that T4 had the highest affinity for these membrane proteins, with a calculated inhibitory constant (Ki) of approximately 1.1 x 10⁻⁹ M. frontiersin.org

Interactive Table: Binding Affinities of Thyroid Hormones to Receptors

| Ligand | Receptor Type | Binding Affinity (Dissociation Constant/Ki) |

| Thyroxine (T4) | Nuclear (Liver) | ~2 x 10⁻⁹ M |

| Triiodothyronine (T3) | Nuclear (Liver) | ~2 x 10⁻¹⁰ M |

| Thyroxine (T4) | Membrane (Sea Urchin) | ~1.1 x 10⁻⁹ M (Ki) |

Role of Halogen Bonding in Thyroxine-Protein Interactions and Deiodination Processes

Halogen bonding is a significant non-covalent interaction that plays a crucial role in the binding of thyroxine to its target proteins and in the enzymatic conversion of T4 to T3. nih.govresearchgate.net This interaction occurs between an electrophilic region on a halogen atom (in this case, iodine in thyroxine) and a nucleophilic region on another molecule, such as an amino acid residue in a protein. richmond.edu The strength of the halogen bond generally increases with the polarizability of the halogen, following the order F < Cl < Br < I. ijres.org

In the context of thyroxine, the iodine atoms can form halogen bonds with electron-donating atoms like oxygen or selenium within the binding pockets of transport proteins and thyroid hormone receptors. researchgate.net These interactions are critical for high-affinity binding. researchgate.net For instance, the inner ring iodine of T3 forms a halogen bond with the backbone carbonyl oxygen of specific phenylalanine residues in both TRα and TRβ receptors. ijres.org

Halogen bonding is also fundamental to the process of deiodination, where iodothyronine deiodinases, selenoenzymes, catalyze the removal of iodine from T4. acs.org The mechanism is thought to involve the formation of a halogen bond between an iodine atom on thyroxine and the selenium atom of a selenocysteine residue in the enzyme's active site. richmond.eduacs.org This interaction elongates and weakens the carbon-iodine bond, facilitating its cleavage. acs.org Theoretical studies suggest that the positive electrostatic potential, or "σ-hole," on the iodine atom is key to this interaction. nih.govnih.gov The strength of this σ-hole is greater on the iodine atoms of the tyrosyl ring compared to the phenolic ring, which may influence the regioselectivity of deiodination. nih.gov

Computational and In Vitro Models for Receptor-Ligand Interaction Studies

A variety of computational and in vitro models are employed to investigate the intricate interactions between thyroxine and its receptors.

Computational models provide valuable insights into the structural and energetic aspects of these interactions. Molecular docking studies, for example, can predict the binding poses of thyroxine and its analogues within the ligand-binding pocket of TRs. nih.govacs.org These models help in understanding how subtle changes in the ligand or receptor structure can affect binding affinity and agonist/antagonist activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate the chemical structures of ligands with their binding affinities, which can aid in the identification of potential endocrine-disrupting chemicals that interact with the thyroid hormone receptor. nih.gov Molecular dynamics simulations further allow for the examination of the dynamic behavior of the receptor-ligand complex over time, revealing conformational changes and the stability of interactions. acs.orgnih.govelifesciences.org

In vitro models offer experimental validation for the predictions made by computational approaches. These models include:

Binding Assays: Using radiolabeled ligands like ¹²⁵I-T3 or fluorescently labeled thyroxine, these assays quantify the binding affinity of various compounds to purified receptors or cell extracts. bioscientifica.comfrontiersin.org

Cell-based Reporter Assays: These assays utilize cell lines engineered to express a reporter gene (e.g., luciferase) under the control of a TRE. nih.gov The activity of the reporter gene serves as a measure of the transcriptional activity induced by the binding of a ligand to the TR. nih.gov

Electrophoretic Mobility Shift Assay (EMSA): This technique is used to study the binding of TRs to DNA in the presence or absence of a ligand. It can demonstrate how ligand binding affects the receptor's ability to interact with TREs. nih.gov

Aptamer-based Selection: In vitro selection methods can be used to isolate DNA aptamers that bind specifically to thyroxine, providing tools for detection and potentially for studying binding interactions. researchgate.net

These models, both computational and experimental, are crucial for elucidating the molecular mechanisms of thyroxine action and for the development of new therapeutic agents targeting the thyroid hormone system. researchgate.netresearchgate.net

Methodological and Comparative Research Strategies

Comparative Methodologies for Radioiodine Tracer Studies in Thyroid Research

The use of radioiodine isotopes as tracers in thyroid research offers unique insights into thyroid function and hormone metabolism. Comparing different iodine isotopes allows researchers to select the most appropriate tool for specific experimental designs.

Iodine isotopes, including I-131, I-123, I-124, and I-125, are utilized in various research capacities due to iodine's selective uptake by the thyroid gland. Each isotope possesses distinct physical characteristics that dictate its suitability for different applications.

Iodine-131 (I-131): With a half-life of approximately 8.02 days, I-131 decays via beta and gamma emission. Its beta emission makes it effective for therapeutic applications by delivering radiation to target tissues wikipedia.orgradiologykey.com. For research, it is often chosen due to its cost-effectiveness and wide availability nih.gov. However, its significant beta and gamma emissions, while useful therapeutically, can lead to higher radiation doses and potentially cause "stunning" of thyroid cells, which can impair subsequent radioiodine uptake for imaging or therapy radiologykey.comnih.gov. This makes it less ideal for purely diagnostic imaging where lower radiation doses and higher image resolution are paramount.

Iodine-123 (I-123): Possessing a shorter half-life of about 13.2 hours and decaying primarily through gamma emission (159 keV), I-123 is the preferred isotope for diagnostic imaging of the thyroid gland radiologykey.comnih.govnih.gov. It provides superior image quality and delivers a significantly lower radiation dose compared to I-131, thus avoiding thyroid stunning radiologykey.comnih.gov. However, I-123 is more expensive and less readily available than I-131 nih.gov.

Iodine-125 (I-125): With a half-life of approximately 59.4 days, I-125 is an electron-capture and gamma-emitting isotope. Its longer half-life and low-energy photon emission make it suitable for in vitro radioimmunoassays and brachytherapy clinisciences.com. It is not typically used for in vivo thyroid imaging or therapy due to its decay characteristics.

Iodine-124 (I-124): This isotope has a half-life of about 4.18 days and decays by electron capture and positron emission. It has been explored as an alternative for thyroid cancer imaging and dosimetry, potentially offering advantages in detecting metastases, but it also carries a relatively high radiation dosimetry radiologykey.com.

| Isotope | Half-life | Primary Emissions | Typical Research Use | Advantages | Limitations |

| I-131 | ~8.02 days | Beta (β), Gamma (γ) | Therapeutic applications, diagnostic imaging | Cost-effective, widely available, effective for targeted cell destruction | Higher radiation dose, potential for thyroid "stunning," lower image resolution compared to I-123 |

| I-123 | ~13.2 hours | Gamma (γ) | Diagnostic imaging of the thyroid | Superior image quality, lower radiation dose, avoids thyroid stunning | More expensive, less readily available |

| I-125 | ~59.4 days | Gamma (γ), X-rays | In vitro assays (e.g., RIA), brachytherapy | Suitable for in vitro studies, longer shelf-life for certain applications | Not ideal for in vivo thyroid imaging or therapy due to decay characteristics |

| I-124 | ~4.18 days | Positron (β+), Electron Capture, Gamma (γ) | Experimental imaging, dosimetry studies | Potential for improved metastasis detection, role in dosimetry | Relatively high radiation dosimetry, primarily experimental use |

Understanding the distribution, uptake, and elimination of radioiodine within the body is critical for experimental research and for calculating radiation doses. Biokinetic models provide a mathematical framework to describe these processes.

Various biokinetic models have been developed to describe the behavior of radioiodine in humans. These include models developed by the Committee on Medical Internal Radiation Dose (MIRD), the International Commission on Radiological Protection (ICRP), and other researchers like Johansson and Legget oatext.comoup.comfrontiersin.org. These models often consist of a series of compartments representing different organs and tissues and define transfer coefficients to simulate the movement of radioiodine between these compartments oatext.comfrontiersin.org.

For instance, the ICRP model for iodine biokinetics is a complex system with numerous compartments and transfer coefficients designed to model both inorganic and organic iodine pathways in the body frontiersin.org. Such models allow for the calculation of the thyroid retention function, which describes the amount of radioiodine remaining in the thyroid over time oup.com. This information is crucial for internal dosimetry, enabling the estimation of absorbed radiation doses to the thyroid and other organs oatext.comoup.comfrontiersin.orgnih.gov.

Computational methods, such as Monte Carlo simulations, are frequently employed in conjunction with these biokinetic models to perform detailed dosimetry calculations. These simulations can provide highly accurate estimations of absorbed doses by simulating the radiation transport and interactions within a realistic anatomical model nih.gov. The accuracy of these models is often validated against experimental data from human studies, particularly those involving patients undergoing radioiodine therapy oatext.com. By incorporating parameters such as thyroid uptake and elimination rates, these models can predict radioiodine behavior and inform experimental design and safety assessments.

Advanced Analytical Techniques for Quantifying and Characterizing Radioiodinated Thyroxine

Accurate quantification and characterization of radioiodinated thyroxine and its metabolites are essential for pharmacokinetic studies, metabolic pathway analysis, and tracer validation. A range of analytical techniques, from traditional radiometric methods to sophisticated spectroscopic approaches, are employed.

Radiometric techniques, such as liquid scintillation counting (LSC) and gamma counting, are fundamental for detecting and quantifying radioactivity. In the context of radioiodinated thyroxine, these methods are often coupled with separation techniques.

Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are widely used to separate radioiodinated thyroxine (T4) from its metabolites (e.g., triiodothyronine (T3), diiodothyronine (T2), monoiodotyrosine (MIT), diiodotyrosine (DIT)) and from free iodide nih.govresearchgate.netscispace.comnih.govmdpi.com. Resin extraction, often used in conjunction with TLC, aids in isolating radioiodinated compounds from biological matrices like plasma nih.gov. HPLC is also employed to monitor the yield and purity of synthesized radioiodinated compounds during the labeling process mdpi.com. These methods allow for the quantitative assessment of the distribution of radioactivity among different iodine-containing species in experimental samples.

Radiometric Detection: Following chromatographic separation, the radioactivity of the separated fractions is quantified using detectors such as gamma counters or liquid scintillation counters. This allows for the precise measurement of the activity of specific labeled compounds and their metabolites. For example, radiometric enzyme assays can be developed to measure the activity of enzymes involved in thyroid hormone metabolism by tracking the conversion of radioactively labeled substrates researchgate.netscispace.com.

Advanced spectroscopic techniques, particularly mass spectrometry (MS), offer unparalleled sensitivity and specificity for the quantification and characterization of radioiodinated thyroxine and its related compounds.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Isotope Dilution Tandem Mass Spectrometry (ID-LC-MS/MS) are considered gold standards for the accurate quantification of thyroid hormones, including thyroxine nih.govresearchgate.nettandfonline.com. These methods utilize the mass-to-charge ratio of molecules to identify and quantify analytes. When combined with isotope dilution using a stable or radioactively labeled internal standard, they provide highly precise and accurate measurements, even at very low concentrations nih.govresearchgate.net. This is invaluable for tracer studies, allowing for the precise determination of the fate of administered radioiodinated thyroxine and its metabolic products in biological samples.

Isotopic Detection: Mass spectrometry coupled with isotopic detection capabilities, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Accelerator Mass Spectrometry (AMS), can also be used for trace analysis of radioisotopes and isotopic abundance determination d-nb.infoosti.gov. These techniques are highly sensitive and can differentiate between isotopes of the same element, making them powerful tools for complex tracer studies and environmental monitoring of radioiodine. Resonance Ionization Spectroscopy (RIS) in combination with mass spectrometry is another advanced technique for isotope composition determination d-nb.info.

These advanced analytical methods are crucial for validating experimental findings, ensuring the integrity of tracer studies, and providing detailed insights into the metabolism and distribution of radioiodinated thyroxine.

Compound Names Mentioned:

Thyroxine I 131 (Thyroxine labeled with Iodine-131)

Iodine-131 (I-131)

Iodine-123 (I-123)

Iodine-124 (I-124)

Iodine-125 (I-125)

Iodine-127 (I-127)

Iodine-129 (I-129)

Triiodothyronine (T3)

Reverse T3

Diiodothyronine (T2)

Monoiodotyrosine (MIT)

Diiodotyrosine (DIT)

Iodide

Emerging Research Directions in Radioiodinated Thyroxine Chemistry and Biology

The study of Thyroxine I 131, a radioiodinated form of the thyroid hormone thyroxine, is entering a new era of detailed investigation. Advances in biochemical analysis, systems biology, and model organism development are providing unprecedented insights into its behavior and effects. These emerging research directions are focused on elucidating the intricate molecular pathways influenced by radioiodine, applying high-throughput technologies to understand these interactions comprehensively, and creating more sophisticated models that better replicate human physiology.

Q & A

Q. How can researchers design reproducible experiments to study the thyroidal uptake kinetics of Thyroxine I<sup>131</sup> in animal models?

- Methodological Answer: Use standardized protocols for administering I<sup>131</sup>-labeled thyroxine, including precise dosing (e.g., µg/kg body weight) and controlled environmental conditions. Employ Sprague-Dawley rats (as in ) due to their consistent metabolic profiles. Measure thyroidal I<sup>131</sup> uptake via gamma spectrometry at fixed intervals. Include negative controls (e.g., non-radioactive thyroxine) and validate results using statistical methods (e.g., ANOVA with P < 0.05 thresholds) to account for biological variability .

Q. What are the critical considerations for ensuring ethical compliance in human studies involving Thyroxine I<sup>131</sup>?

- Methodological Answer: Follow institutional review board (IRB) guidelines for radiation exposure limits and informed consent. Document participant selection criteria (e.g., exclusion of pregnant individuals, as I<sup>131</sup> poses teratogenic risks) and radiation safety protocols (e.g., isolation periods post-administration). Reference regulatory frameworks like the Declaration of Helsinki and include radiation dosimetry calculations in appendices .

Q. How should researchers address discrepancies in reported thyroxine turnover rates across studies?

- Methodological Answer: Conduct meta-analyses of historical data (e.g., 726 subjects from 30 studies ) to identify confounding variables such as age, weight, or clinical states (e.g., hepatitis). Apply regression models to isolate factors affecting extrathyroidal thyroxine distribution space (V) and degradation rates (b). Cross-validate findings using independent cohorts and transparently report limitations in statistical power .

Advanced Research Questions

Q. What advanced methodologies can resolve contradictions in the therapeutic efficacy of Thyroxine I<sup>131</sup> analogs across preclinical models?

- Methodological Answer: Use comparative dose-response assays (e.g., 3,5,3′-triiodo-L-thyronine vs. L-thyroxine ) to evaluate analog potency. Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for iodine substitution effects on receptor binding. Validate findings with in silico molecular docking simulations and in vivo biodistribution studies using dual-isotope labeling (e.g., I<sup>131</sup> and fluorescent tags) .

Q. How can researchers optimize the statistical analysis of longitudinal data in Thyroxine I<sup>131</sup> studies to account for inter-subject variability?

- Methodological Answer: Implement mixed-effects models to handle repeated measures and random effects (e.g., individual metabolic differences). Use Bayesian hierarchical models for small sample sizes or censored data (e.g., incomplete follow-up). Report effect sizes with 95% credible intervals and sensitivity analyses to assess robustness against outliers .

Q. What experimental frameworks are suitable for investigating the long-term genomic effects of I<sup>131</sup> radiation on thyroid tissue?

- Methodological Answer: Combine RNA-seq and whole-genome sequencing of thyroid biopsies from animal models exposed to I<sup>131</sup>. Compare radiation-induced mutations (e.g., RET/PTC rearrangements) against non-irradiated controls. Use CRISPR-Cas9 knock-in models to validate causal variants and integrate epigenetic profiling (e.g., methylation arrays) to assess persistent regulatory changes .

Q. How can thematic analysis improve the interpretation of qualitative data in patient-reported outcomes post-I<sup>131</sup> therapy?

- Methodological Answer: Apply a six-step thematic analysis framework : (1) transcribe patient interviews, (2) generate initial codes (e.g., "radiation anxiety," "symptom burden"), (3) group codes into themes (e.g., psychosocial impacts), (4) review themes for coherence, (5) define thematic relationships (e.g., causality vs. correlation), and (6) contextualize findings using quantitative adherence data. Triangulate results with clinician-reported outcomes to mitigate bias .

Methodological Pitfalls to Avoid

- Overlooking Radiation Safety Protocols: Failure to document isolation procedures or monitor residual radioactivity in excreta may invalidate studies .

- Inadequate Statistical Power: Small sample sizes in animal studies (e.g., <10 per group) risk Type II errors; use power analysis tools during design .

- Poor Cross-Study Comparability: Variability in I<sup>131</sup> dosing units (e.g., µCi vs. µg) complicates meta-analyses; standardize reporting per ISO guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.